[4-(Trifluoromethyl)phenyl]phosphonic acid

Catalog No.
S1537587
CAS No.
1869-27-8
M.F
C7H6F3O3P
M. Wt
226.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Trifluoromethyl)phenyl]phosphonic acid

CAS Number

1869-27-8

Product Name

[4-(Trifluoromethyl)phenyl]phosphonic acid

IUPAC Name

[4-(trifluoromethyl)phenyl]phosphonic acid

Molecular Formula

C7H6F3O3P

Molecular Weight

226.09 g/mol

InChI

InChI=1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13)

InChI Key

HJMPWNMEAAWAIW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O

Synonyms

(4-TRIFLUOROMETHYL-PHENYL)-PHOSPHONIC ACID

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O
  • Phosphonate Chemistry

    The presence of the phosphonic acid group (PO(OH)2) suggests potential applications in various areas of phosphonate chemistry. Phosphonic acids are known for their ability to form strong bonds with metals and can be used as ligands in coordination chemistry []. They can also be used as enzyme inhibitors or as precursors to other phosphorus-containing molecules with various functionalities [].

  • Medicinal Chemistry

    The combination of the aromatic group and the phosphonic acid functionality could be of interest in medicinal chemistry. Aromatic rings are commonly found in many drugs, and phosphonic acids can play a role in various biological processes []. Further research is needed to determine if [4-(Trifluoromethyl)phenyl]phosphonic acid itself has any medicinal properties or if it can serve as a building block for more complex drug candidates.

  • Material Science

    Organophosphonic acids can be used as flame retardants, corrosion inhibitors, and lubricants []. The specific properties of [4-(Trifluoromethyl)phenyl]phosphonic acid in these applications would need to be experimentally evaluated.

[4-(Trifluoromethyl)phenyl]phosphonic acid is an organophosphorus compound characterized by its molecular formula C7H6F3O3PC_7H_6F_3O_3P. This compound features a phenyl ring substituted with a trifluoromethyl group and is further bonded to a phosphonic acid functional group. The presence of the trifluoromethyl moiety enhances the compound's lipophilicity, making it particularly interesting for biological applications, as it can effectively penetrate biological membranes and interact with various molecular targets.

  • Oxidation: This compound can be oxidized to yield various phosphonic acid derivatives using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can convert the phosphonic acid group into phosphine oxides, often employing lithium aluminum hydride as a reducing agent.
  • Substitution: The trifluoromethyl group can undergo substitution reactions, allowing for the introduction of different functional groups under specific conditions.

Common reagents and conditions used in these reactions include controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired transformations.

The biological activity of [4-(Trifluoromethyl)phenyl]phosphonic acid is largely attributed to its ability to form hydrogen bonds and interact with various biological molecules. This compound has been studied for its potential therapeutic applications, including its role as a precursor in drug development. Its lipophilic nature allows it to interact effectively with enzymes and receptors, influencing biochemical pathways and potentially leading to the design of new pharmaceuticals.

The synthesis of [4-(Trifluoromethyl)phenyl]phosphonic acid can be achieved through several methods:

  • Palladium-Catalyzed Cross-Coupling: One common approach involves the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable phosphonic acid derivative via Suzuki-Miyaura coupling. This method is known for yielding high purity and efficiency.
  • Reaction with Benzyl Chloride: Another method includes reacting 4-(trifluoromethyl)benzyl chloride with triethyl phosphite, followed by hydrolysis to produce the desired phosphonic acid .

Industrial production may utilize continuous flow reactors and advanced purification techniques to enhance yield and consistency.

[4-(Trifluoromethyl)phenyl]phosphonic acid has a wide range of applications:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biological Research: The compound's ability to form hydrogen bonds makes it valuable in designing biologically active molecules.
  • Pharmaceutical Development: It is explored for its potential use in developing new therapeutic agents.
  • Industrial Uses: The compound is utilized in producing specialty chemicals, including flame retardants and plasticizers .

Studies on [4-(Trifluoromethyl)phenyl]phosphonic acid have focused on its interaction mechanisms with biological targets. The trifluoromethyl group enhances its lipophilicity, facilitating penetration into cellular environments. The phosphonic acid group can form strong hydrogen bonds with target molecules, influencing their stability and activity. These interactions are critical for understanding the compound's potential therapeutic effects and mechanisms of action in biological systems.

Several compounds share structural similarities with [4-(Trifluoromethyl)phenyl]phosphonic acid. Here are some notable examples:

Compound NameStructure FeaturesDifferences/Uniqueness
4-(Trifluoromethyl)benzoic acidLacks phosphonic acid groupLess reactive due to absence of phosphonic functionality
4-(Trifluoromethyl)phenylboronic acidContains boronic acid instead of phosphonic acidDifferent reactivity profile due to boron versus phosphorus
Tris(4-trifluoromethylphenyl)phosphineContains three trifluoromethylphenyl groupsOffers different steric and electronic properties

The uniqueness of [4-(Trifluoromethyl)phenyl]phosphonic acid lies in its combination of both trifluoromethyl and phosphonic acid groups, which imparts distinct chemical reactivity and biological activity not found in these similar compounds. This dual functionality enhances its versatility across various scientific and industrial applications .

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

[4-(Trifluoromethyl)phenyl]phosphonic acid

Dates

Last modified: 08-15-2023

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